molecular formula C5H3BrFNO3S B2528634 2-Bromopyridin-3-YL sulfurofluoridate CAS No. 1888393-43-8

2-Bromopyridin-3-YL sulfurofluoridate

Cat. No.: B2528634
CAS No.: 1888393-43-8
M. Wt: 256.05
InChI Key: XPCXOVRVXVCGKC-UHFFFAOYSA-N
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Description

2-Bromopyridin-3-YL sulfurofluoridate (C₆H₅BrFNO₃S, molecular weight 270.08) is a brominated pyridine derivative featuring a sulfurofluoridate (-SO₂F) group at the 3-position of the pyridine ring . This compound is structurally characterized by the synergistic presence of a bromine atom (a good leaving group) and a sulfurofluoridate moiety, which enhances its utility in nucleophilic substitution and cross-coupling reactions. Its applications span pharmaceutical intermediates, agrochemical synthesis, and materials science, where its reactivity enables precise functionalization of aromatic systems .

Properties

IUPAC Name

2-bromo-3-fluorosulfonyloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO3S/c6-5-4(2-1-3-8-5)11-12(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCXOVRVXVCGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being explored for its potential as a therapeutic agent. It has been identified as a useful precursor in the synthesis of biologically active molecules, particularly those targeting specific enzymes or receptors involved in various diseases. For instance, it has been noted for its role in the development of inhibitors for hydroxysteroid 17β-dehydrogenase13 (HSD17B13), which is implicated in metabolic diseases and liver conditions .

Case Study: HSD17B13 Inhibitors
Research indicates that 2-Bromopyridin-3-YL sulfurofluoridate can be utilized to create compounds that inhibit HSD17B13, potentially aiding in the treatment of nonalcoholic fatty liver disease and other liver-related disorders. This application reflects its significance in drug discovery processes aimed at metabolic disorders .

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of this compound is in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules from simpler precursors .

Table: Summary of Synthetic Applications

Reaction TypeRole of this compoundReference
Suzuki-Miyaura CouplingCoupling partner for aryl groups
Fluorosulfate FunctionalizationBuilding block for further modifications

Development of Novel Chemical Entities

The compound's unique sulfurofluoridate functionality allows it to serve as a versatile building block in the synthesis of new chemical entities with potential biological activity. Researchers are investigating its utility in creating fluorinated motifs that can enhance the pharmacokinetic properties of drugs.

Emerging Applications
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, where they often exhibit improved metabolic stability and bioavailability. The incorporation of this compound into drug candidates may lead to enhanced efficacy against various targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromopyridin-3-YL sulfurofluoridate and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications
This compound C₆H₅BrFNO₃S 270.08 Bromopyridine, sulfurofluoridate Cross-coupling, bioconjugation
6-Bromo-2-methoxypyridine-3-sulfonyl fluoride C₆H₅BrFNO₃S 270.08 Methoxypyridine, sulfonyl fluoride Polymer synthesis, intermediates
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide C₁₂H₈BrF₃N₂O₃S 417.17 Bromopyridine, sulfonamide Medicinal chemistry (enzyme inhibition)
3-(2-Bromopyridin-3-yl)-3,3-difluoropropanoic acid C₈H₅BrF₂NO₂ 265.03 Bromopyridine, difluoropropanoate Fluorinated building blocks

Reactivity and Functional Group Analysis

  • Sulfurofluoridate vs. Sulfonyl Fluoride : While both groups are electrophilic, sulfurofluoridates (R-SO₂F) exhibit higher reactivity in nucleophilic substitutions compared to sulfonyl fluorides (R-SO₂-F) due to the stronger electron-withdrawing effect of the pyridine ring in the former . This makes this compound more suitable for rapid bioconjugation or SNAr reactions.
  • Sulfurofluoridate vs. Sulfonamide : Sulfonamides (R-SO₂NH₂) are less reactive as leaving groups but offer stability in acidic/basic conditions, making them preferred for drug design (e.g., protease inhibitors) . In contrast, the sulfurofluoridate group facilitates click chemistry or fluorogenic labeling.
  • Bromine Positional Effects : The 2-bromo substituent on the pyridine ring in the target compound directs electrophilic substitution to the 5-position, whereas 6-bromo-2-methoxypyridine derivatives () favor reactivity at the 4-position due to steric and electronic differences .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Bromopyridin-3-YL sulfurofluoridate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with bromopyridine derivatives as precursors. For example, halogenation or sulfurofluoridation steps may require catalysts like Pd or Cu under inert atmospheres. Optimization can be achieved via Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). Reaction progress should be monitored using HPLC or TLC, with final purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm bromine and sulfur-fluorine bonding patterns.
  • X-ray Diffraction : Single-crystal X-ray analysis provides bond lengths/angles (e.g., C–Br: ~1.89 Å, S–O: ~1.43 Å) to validate stereochemistry .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 294.93) .

Q. How does the reactivity of this compound compare to analogous bromopyridine derivatives?

  • Methodological Answer : Comparative studies using kinetic assays (e.g., SNAr reactions) reveal enhanced electrophilicity due to the sulfurofluoridate group. Reactivity can be quantified via Hammett plots or computational methods (DFT) to assess substituent effects .

Advanced Research Questions

Q. What theoretical frameworks guide the design of experiments involving this compound in catalytic systems?

  • Methodological Answer : Transition-state theory and Marcus theory are critical for understanding catalytic cycles. For instance, ligand effects in Pd-catalyzed cross-couplings can be modeled using steric/electronic parameters (e.g., Tolman cone angles). Mechanistic insights from kinetic isotope effects (KIE) or in-situ IR spectroscopy help refine hypotheses .

Q. How can contradictions in spectroscopic or synthetic yield data be resolved?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., XRD vs. NMR) to confirm structural assignments.
  • Reproducibility Checks : Standardize reaction conditions (e.g., humidity control for moisture-sensitive steps).
  • Data Mining : Re-analyze raw data from prior studies (e.g., crystallographic databases like IUCr) to identify systematic errors .

Q. What computational strategies are suitable for predicting the biological or material properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with protein targets (e.g., kinase inhibitors).
  • Density Functional Theory (DFT) : Calculate frontier orbitals (HOMO/LUMO) to predict reactivity.
  • QSAR Models : Corrogate substituent effects with bioactivity using training datasets from PubChem .

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